molecular formula C23H17ClN2O3 B4720934 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B4720934
M. Wt: 404.8 g/mol
InChI Key: OMJLLVXFXOJMBJ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a phenoxyphenyl group attached to the oxazole ring

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c1-15-21(22(26-29-15)17-11-5-6-12-18(17)24)23(27)25-19-13-7-8-14-20(19)28-16-9-3-2-4-10-16/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJLLVXFXOJMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an intermediate compound through a Suzuki-Miyaura coupling reaction, followed by cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs. The specific conditions, such as temperature, pressure, and choice of solvents, would be tailored to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole oxides, while substitution reactions could produce a variety of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the phenoxyphenyl group, which may affect its biological activity and chemical properties.

    5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-4-carboxamide: Lacks the chlorophenyl group, potentially altering its reactivity and applications.

Uniqueness

The presence of both the chlorophenyl and phenoxyphenyl groups in 3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-4-carboxamide imparts unique properties, such as enhanced binding affinity to certain biological targets and increased stability under various conditions. This makes it a valuable compound for research and development in multiple fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(2-chlorophenyl)-5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-4-carboxamide

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